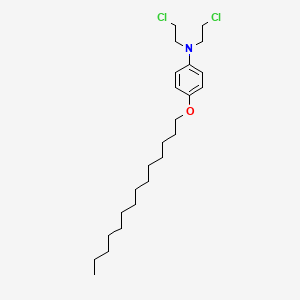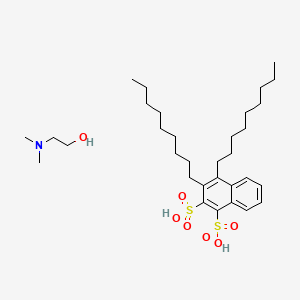
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate is a chemical compound known for its applications in various scientific fields. It is a derivative of aniline and is characterized by its unique structure, which includes both aminophenyl and iminocyclohexa-dienylidene groups. This compound is often used in dye chemistry and has significant implications in biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate typically involves the reaction of 4-aminobenzaldehyde with aniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pigments and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Pararosaniline: Another dye compound with similar staining properties.
Rosaniline: Used in similar applications but differs in its molecular structure.
Magenta II: A related compound with distinct chemical properties.
Uniqueness
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate stands out due to its unique combination of aminophenyl and iminocyclohexa-dienylidene groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from dye chemistry to biomedical research, highlights its significance in scientific research.
Propiedades
Número CAS |
85188-06-3 |
|---|---|
Fórmula molecular |
C19H20N3O4P |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;phosphoric acid |
InChI |
InChI=1S/C19H17N3.H3O4P/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-5(2,3)4/h1-12,20H,21-22H2;(H3,1,2,3,4) |
Clave InChI |
XDPJNDDZHMJNRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



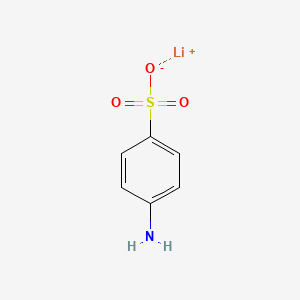
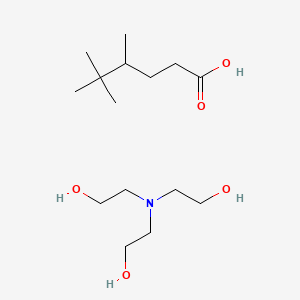
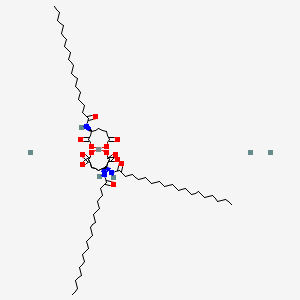
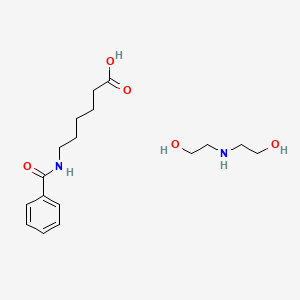
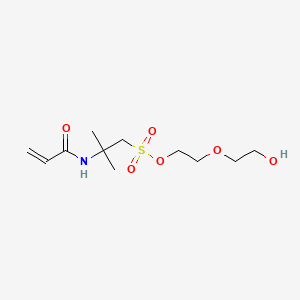
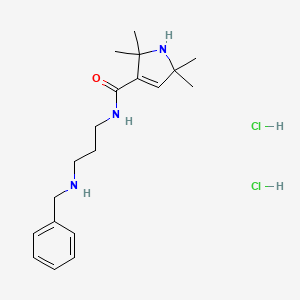

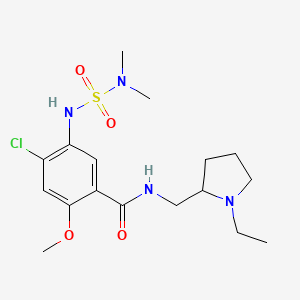


![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
